5,6-Dimethoxybenzofuran-2-carboxylic acid is classified as a heterocyclic aromatic compound due to its fused benzene and furan rings. Its chemical structure can be summarized by the International Union of Pure and Applied Chemistry (IUPAC) name: 5,6-dimethoxy-1-benzofuran-2-carboxylic acid. The compound has a unique molecular identifier, with the CAS number 114842-08-9 .
The synthesis of 5,6-Dimethoxybenzofuran-2-carboxylic acid can be achieved through several methods, primarily involving the Perkin rearrangement reaction. This method typically involves the following steps:
The molecular structure of 5,6-Dimethoxybenzofuran-2-carboxylic acid is defined by its fused benzene and furan rings along with substituents that significantly influence its properties:
The presence of these functional groups not only dictates the compound's chemical behavior but also its biological activity .
5,6-Dimethoxybenzofuran-2-carboxylic acid participates in various chemical reactions:
These reactions highlight the compound's versatility as a building block for further synthetic modifications.
The mechanism of action for 5,6-Dimethoxybenzofuran-2-carboxylic acid primarily involves its interaction with various biological targets:
This dual action underscores its potential as a therapeutic agent in cancer treatment.
The physical and chemical properties of 5,6-Dimethoxybenzofuran-2-carboxylic acid are crucial for understanding its behavior in different environments:
These properties influence its applications in various scientific fields.
5,6-Dimethoxybenzofuran-2-carboxylic acid has a wide range of applications:
The compound's versatility makes it an important subject of study across multiple disciplines.
Benzofuran scaffolds have evolved from natural product inspiration to synthetic pharmaceutical workhorses. The discovery of naturally occurring benzofurans like moracin (hydroxylated 2-arylbenzofurans) in the 1980s revealed inherent bioactivities, particularly anticancer properties, stimulating synthetic exploration [9]. Early synthetic efforts focused on simple substitutions, but the introduction of carboxylic acid groups at the C2 position in the 1990s marked a pivotal advancement, enabling targeted interactions with enzymatic active sites through salt bridge formation and hydrogen bonding. The strategic addition of methoxy groups at C5 and C6 positions emerged as a key optimization strategy in the 2000s, enhancing electronic properties and binding affinity. This modification improved pharmacokinetic profiles by fine-tuning lipophilicity and membrane permeability while maintaining crucial water solubility provided by the carboxylic acid moiety [5] [9].
Table 1: Historical Development of Benzofuran Carboxylic Acid Therapeutics
Era | Key Development | Representative Compound | Therapeutic Area |
---|---|---|---|
1980s | Isolation of bioactive natural benzofurans | Moracin derivatives | Anticancer leads |
1990s | Synthetic benzofuran-2-carboxylic acids | Early kinase inhibitors | Oncology probe compounds |
2000s | Methoxy-substituted derivatives | 5,6-Dimethoxybenzofuran-2-carboxylic acid | Targeted cancer therapies |
2010s | Fragment-based drug design applications | Pim kinase inhibitors (e.g., Compound 29) | Oncology, immunology |
2020s | Multitargeting hybrid molecules | LYP inhibitors (e.g., D34, D14) | Cancer immunotherapy |
The 5,6-dimethoxybenzofuran-2-carboxylic acid scaffold represents a structural optimization milestone in medicinal chemistry. The dimethoxy substitution confers distinct advantages: 1) Electron-donating effects that modulate the carboxylic acid's acidity for optimal target interaction; 2) Stereoelectronic control of molecular conformation through steric guidance of the furan ring; and 3) Enhanced binding pocket complementarity through additional Van der Waals contacts in enzymatic active sites [7] [9]. These properties make it a versatile fragment in rational drug design.
In kinase inhibition, this scaffold demonstrates remarkable Pim kinase affinity. X-ray crystallography studies reveal that the 5,6-dimethoxybenzofuran-2-carboxylic acid moiety in compounds like 29 and 38 forms critical interactions with Pim-1's ATP-binding pocket: the carboxylic acid group engages in salt-bridge formation with Lys67, while the dimethoxybenzofuran system establishes hydrophobic contacts with Ile104 and Val126. This binding mode translates to low nanomolar inhibition (IC₅₀ = 8-15 nM) with high selectivity across kinase panels (>50-fold selectivity against 442 kinases) [7].
In immunology, the scaffold serves as an effective phosphotyrosine (pTyr) mimetic in lymphoid tyrosine phosphatase (LYP) inhibitors. Research demonstrates that benzofuran-2-carboxylic acid derivatives like D34 and D14 inhibit LYP (IC₅₀ = 0.42-0.68 μM) by mimicking pTyr interactions within the catalytic pocket, thereby enhancing T-cell receptor signaling and antitumor immunity. This mechanism synergizes with PD-1/PD-L1 blockade, making it valuable for cancer immunotherapy [4].
Table 2: Biological Activities of 5,6-Dimethoxybenzofuran-2-carboxylic Acid Derivatives
Target | Compound | Biological Activity | Mechanistic Insight |
---|---|---|---|
Pim-1 Kinase | Compound 29 | IC₅₀ = 8.3 nM | Salt bridge with Lys67, hydrophobic interactions with Ile104/Val126 |
Pim-2 Kinase | Compound 38 | IC₅₀ = 12.7 nM | ATP-competitive inhibition with >50-fold kinome selectivity |
LYP Phosphatase | D34 | IC₅₀ = 0.42 μM | pTyr mimicry enhancing TCR signaling and antitumor immunity |
Sigma-1 Receptor | KSCM series | Kᵢ = 7.8-34 nM | Dual hydrophobic contacts via benzofuran and phenyl rings |
Contemporary research explores three primary dimensions: oncology applications, neurological targets, and chemical diversification. In oncology, the scaffold's utility extends beyond Pim and LYP inhibition to include: 1) Topoisomerase I inhibitors where dimethoxybenzo[i]phenanthridine-12-carboxylic acid derivatives demonstrate cytotoxicity through DNA interference [1]; and 2) MicroRNA modulators where derivatives restore tumor-suppressive miRNA expression (e.g., miR-122, miR-29b) in hepatocellular carcinoma [9].
For neurological targets, research focuses on sigma receptor ligands. The 3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides (KSCM series) exhibit high sigma-1 affinity (Kᵢ = 7.8-34 nM) through a unique pharmacophore: the protonatable piperidine nitrogen engages in cation-pi interactions, while the dimethoxybenzofuran and phenyl groups provide complementary hydrophobic surfaces. These compounds show >50-fold selectivity over non-sigma CNS targets, suggesting potential for treating addiction and neurodegenerative disorders [8].
Chemical diversification strategies include: 1) Amide coupling to create prodrugs and enhance bioavailability (e.g., KSCM sigma ligands); 2) Heterocycle fusion to yield tricyclic systems like 5,6-dihydrofuro[5,6-f]benzofurans for receptor subtype selectivity; and 3) Hybrid molecule design combining the scaffold with aurones, chalcones, or indanones to yield multitarget agents [4] [8] [10]. Microwave-assisted Perkin rearrangements and Finkelstein halogen-exchange reactions have recently accelerated synthesis, enabling rapid library generation [8] [10].
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3